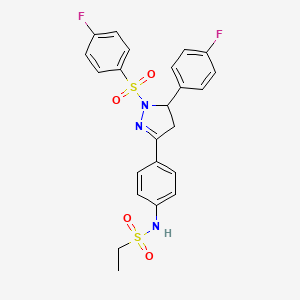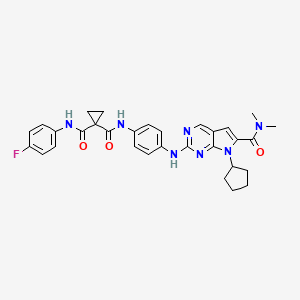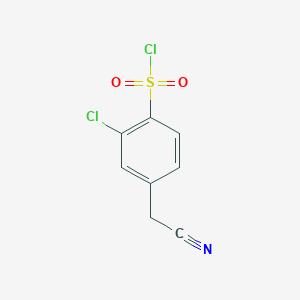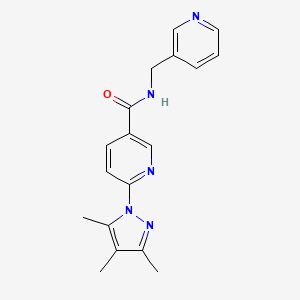![molecular formula C27H24N4O6S B2889995 N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide CAS No. 532973-68-5](/img/structure/B2889995.png)
N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
These compounds are known for their exceptional bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .
Synthesis Analysis
The synthesis of these compounds was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The N - (2,3-Dihydro-1,4-benzodioxin-6-yl) moiety in molecules was confirmed by the signals resonating at δ 150, 143, and 131 ppm for C-10, C-9, and C-6, respectively .Aplicaciones Científicas De Investigación
Synthesis and Electrophysiological Activity
Research has focused on the synthesis of N-substituted imidazolylbenzamides, exploring their cardiac electrophysiological activities. These compounds have shown potential as selective class III agents, with implications for addressing cardiac arrhythmias. The studies suggest that certain moieties within these compounds can be modified to enhance their electrophysiological activity, potentially leading to new therapeutic agents for heart conditions (Morgan et al., 1990).
Hypoxia-Selective Cytotoxicity
Another area of research involves the development of hypoxia-selective cytotoxins, which are designed to target hypoxic tumor cells, a common characteristic of solid tumors. These studies aim to synthesize compounds that can selectively kill tumor cells under low oxygen conditions, offering a potential pathway for cancer therapy. The structural modifications of these compounds seek to optimize their selectivity and potency under hypoxic conditions, contributing to the development of more effective anticancer treatments (Palmer et al., 1996).
Prokinetic Agents for Gastrointestinal Disorders
Research into benzamide derivatives, including those related to the N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide structure, has explored their potential as prokinetic agents. These agents aim to enhance gastrointestinal motility, offering therapeutic options for disorders such as gastroparesis and functional constipation. The studies investigate the structure-activity relationships of these compounds to identify those with balanced prokinetic and antiemetic activities (Sakaguchi et al., 1992).
Antimicrobial and Biofilm Inhibition
The derivatives of N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide have also been studied for their antimicrobial properties and ability to inhibit bacterial biofilms. This research is crucial for developing new strategies to combat bacterial infections, especially those resistant to conventional antibiotics. By understanding the relationship between the chemical structure of these compounds and their biofilm inhibitory activity, researchers can design more effective antimicrobial agents (Abbasi et al., 2020).
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. The compound is structurally similar to other molecules that have shown therapeutic potential against various diseases . .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may involve a nucleophilic attack of the nitrogen atom of 2,3-dihydro-1,4-benzodioxin-6-amine on an electrophilic atom of another molecule in a reaction . This reaction could potentially lead to changes in the target molecule, affecting its function .
Biochemical Pathways
Compounds with similar structures have been shown to have potential therapeutic effects on diseases like alzheimer’s, suggesting that they may affect pathways related to neuronal health and function .
Pharmacokinetics
Pharmacokinetic studies of similar compounds confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces .
Result of Action
Similar compounds have shown potential therapeutic effects against various diseases, suggesting that this compound may also have beneficial effects at the molecular and cellular level .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O6S/c32-26(29-19-7-10-23-24(15-19)37-14-13-36-23)17-38-25-16-30(22-4-2-1-3-21(22)25)12-11-28-27(33)18-5-8-20(9-6-18)31(34)35/h1-10,15-16H,11-14,17H2,(H,28,33)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEWIEDJFVSMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2889916.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2889920.png)
![N-[2-(Cyanomethylamino)-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B2889921.png)

![2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2889923.png)
![2-(cyclopropanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2889924.png)
![4-butoxy-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2889925.png)



![5-Chloro-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridin-2-amine](/img/structure/B2889934.png)
